Welcome to the BenchChem Online Store!
molecular formula C14H21N3O B8469704 1-(3-Amino-benzyl)-3-cyclohexyl-urea

1-(3-Amino-benzyl)-3-cyclohexyl-urea

Cat. No. B8469704
M. Wt: 247.34 g/mol
InChI Key: RSGFTANLGVTRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653075B2

Procedure details

1-Cyclohexyl-3-(3-nitro-benzyl)-urea (4 g) was suspended in ethanol (70 ml) and Raney nickel (2 g) was added. Under stirring aqueous hydrazine solution (2.5 ml, 80%) was added. DMF was added (50 ml) and the reaction mixture was stirred for additional 2 h and filtered. The solution was evaporated i.v. affording the title compound (3 g, R1=0.43 DCM/ethanol 19:1).
Name
1-Cyclohexyl-3-(3-nitro-benzyl)-urea
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]([NH:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-])=O)[CH:13]=2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CN(C=O)C>C(O)C.[Ni]>[NH2:18][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[CH2:11][NH:10][C:8]([NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9]

Inputs

Step One
Name
1-Cyclohexyl-3-(3-nitro-benzyl)-urea
Quantity
4 g
Type
reactant
Smiles
C1(CCCCC1)NC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Under stirring aqueous hydrazine solution (2.5 ml, 80%) was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solution was evaporated i.v

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(CNC(=O)NC2CCCCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.